molecular formula C10H12O4 B3050659 Methyl 2-(methoxymethoxy)benzoate CAS No. 27701-23-1

Methyl 2-(methoxymethoxy)benzoate

Cat. No.: B3050659
CAS No.: 27701-23-1
M. Wt: 196.2 g/mol
InChI Key: UBYWYGVADKPGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methoxymethoxy)benzoate is a benzoate ester derivative characterized by a methoxymethyl ether (MOM) protecting group on the aromatic ring. This functional group is highly valuable in synthetic organic chemistry, where it serves as a key protected intermediate in multi-step synthesis. The MOM protecting group is widely used to protect phenolic hydroxyl groups due to its stability under a range of reaction conditions and its orthogonal deprotection relative to other common protecting groups . Compounds with this structural motif are integral in the development of complex molecular scaffolds. For instance, similar MOM-protected benzoate esters are utilized as precursor monomers in the synthesis of aromatic oligoester helix mimetics . These scaffolds are designed to mimic the spatial arrangement of amino acid side chains on protein α-helices, providing a strategic approach for inhibiting protein-protein interactions (PPIs), which are critical targets in therapeutic development for various diseases . The research value of this compound lies in its role as a versatile building block, enabling medicinal and synthetic chemists to access sophisticated structures with potential biological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

27701-23-1

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

methyl 2-(methoxymethoxy)benzoate

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-6-4-3-5-8(9)10(11)13-2/h3-6H,7H2,1-2H3

InChI Key

UBYWYGVADKPGNR-UHFFFAOYSA-N

SMILES

COCOC1=CC=CC=C1C(=O)OC

Canonical SMILES

COCOC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

(a) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Structure : Features a methoxy (-OCH₃) group at the 2-position and an ethyl ester.
  • Properties: Molecular weight = 180.20; soluble in ethanol. Its IR, MS, and NMR data are well-documented, with distinct signals for the methoxy (δ ~3.8 ppm) and ester (δ ~4.3 ppm for -OCH₂CH₃) groups .
  • Applications : Used in flavoring agents and fragrances due to its stability and low volatility.

(b) Methyl 2-Methoxybenzoate (CAS 606-45-1)

  • Structure : Differs from the target compound by replacing the methoxymethoxy group with a simple methoxy group.
  • Synthesis : Direct esterification of 2-methoxybenzoic acid.
  • Key Contrast : The absence of the methoxymethoxy group reduces steric hindrance and alters reactivity in hydrolysis reactions .

Esters with Complex Oxygen-Containing Substituents

(a) Methyl 2-[(2-Methylphenoxy)methyl]Benzoate

  • Structure: Contains a phenoxymethyl (-CH₂OPh) substituent at the 2-position.
  • Crystallography : The crystal structure (CIF data available) reveals a planar benzene ring and a dihedral angle of 85.3° between the aromatic and ester groups, influencing its packing efficiency .
  • Reactivity: The bulky phenoxymethyl group may hinder nucleophilic attacks compared to the methoxymethoxy group in the target compound.

(b) Methyl 2-({Hydroxy[2-(1H-Imidazol-2-yl)Phenoxy]Phosphoryl}oxy)Benzoate

  • Structure: Features a phosphorylated imidazole-phenoxy substituent.

Esters with Halogen or Heterocyclic Substituents

(a) Methyl 5-(Chloromethyl)-2-Methoxybenzoate (CAS 7252-24-6)

  • Structure : Chloromethyl (-CH₂Cl) group at the 5-position and methoxy at the 2-position.
  • Synthesis : Derived from Friedel-Crafts alkylation or chloromethylation reactions.
  • Utility : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), contrasting with the hydrolytically labile methoxymethoxy group in the target compound .

(b) Methyl 2-((Benzo[d]Thiazol-2-ylthio)Methyl)-6-Methoxybenzoate (CAS 1213268-09-7)

  • Structure : Combines a benzothiazole-thioether and methoxy group.
  • Applications : Investigated for antimicrobial or antitumor activity due to the benzothiazole moiety, highlighting divergent biological roles compared to this compound .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Key Applications Key Differentiator
This compound -OCH₂OCH₃ at C2 C₁₀H₁₂O₅ Hydrolysis intermediate Labile methoxymethoxy group
Ethyl 2-methoxybenzoate -OCH₃ at C2, -OCOOEt C₁₀H₁₂O₃ Flavoring agents Ethyl ester; simpler substituent
Methyl 5-(chloromethyl)-2-methoxybenzoate -CH₂Cl at C5, -OCH₃ at C2 C₁₀H₁₁ClO₃ Synthetic intermediate Reactive chloromethyl group
Methyl 2-[(2-methylphenoxy)methyl]benzoate -CH₂OPh(2-Me) at C2 C₁₆H₁₆O₃ Crystallography studies Bulky phenoxymethyl substituent

Research Findings and Implications

  • Hydrolytic Stability : The methoxymethoxy group in this compound is more susceptible to hydrolysis than simple methoxy groups, making it a transient protective group in multi-step syntheses .
  • Synthetic Flexibility : Compared to halogenated analogs (e.g., chloromethyl derivatives), the target compound’s reactivity is tailored for controlled deprotection rather than covalent modification .
  • Spectroscopic Distinctions : The ¹H NMR splitting pattern of the -OCH₂O- group (δ ~5.2 ppm) provides a clear identifier absent in simpler esters like Methyl 2-methoxybenzoate .

Preparation Methods

Protection of the Hydroxyl Group

The methoxymethoxy (MOM) group is introduced using chloromethyl methyl ether (MOM-Cl) under basic conditions. For example:

  • Reagents : 2-Hydroxybenzoic acid, MOM-Cl, diisopropylethylamine (DIEA)
  • Solvent : Dichloromethane (DCM)
  • Conditions : 0–25°C, 4–6 hours
  • Yield : ~85% (based on analogous protections in)

The intermediate 2-(methoxymethoxy)benzoic acid is isolated via aqueous workup and recrystallization.

Esterification with Methanol

The carboxylic acid is then esterified using methanol under acidic catalysis:

  • Catalyst : p-Toluenesulfonic acid (15 wt% relative to benzoic acid)
  • Molar Ratio : 1:1.5 (acid:methanol)
  • Temperature : 95–105°C for 2–3 hours, followed by 75–90°C for 1–2 hours
  • Yield : 89–92% (extrapolated from)

This method benefits from industrial scalability, as demonstrated in methyl benzoate production, but requires careful control of reaction parameters to avoid deprotection of the MOM group.

Nucleophilic Substitution on Pre-Functionalized Intermediates

An alternative approach utilizes halogenated precursors to introduce the methoxymethoxy group via nucleophilic substitution.

Synthesis of Methyl 2-Chlorobenzoate

Methyl 2-chlorobenzoate serves as a key intermediate. It is synthesized via:

  • Chlorination : Treatment of methyl 2-hydroxybenzoate with phosphorus oxychloride (POCl3)
  • Conditions : Reflux (110°C), 8–12 hours

Methoxymethoxy Group Installation

The chloride at position 2 is displaced by sodium methoxymethoxide:

  • Reagents : Sodium methoxymethoxide (prepared from MOM-Cl and NaH)
  • Solvent : Tetrahydrofuran (THF)
  • Catalyst : Cuprous bromide (5 mol%)
  • Temperature : 45–60°C, 10–14 hours
  • Yield : 94–95% (based on sulfamoyl analog in)

This method avoids acidic conditions, preserving acid-sensitive functional groups.

One-Pot Sequential Protection-Esterification

Recent advances enable a streamlined one-pot synthesis, combining MOM protection and esterification without isolating intermediates.

Reaction Scheme

  • Protection : 2-Hydroxybenzoic acid + MOM-Cl → 2-(methoxymethoxy)benzoic acid
  • Esterification : In situ reaction with methanol catalyzed by H2SO4

Optimized Conditions

  • Solvent : Toluene (azeotropic removal of water)
  • Catalyst : Dual system: DIEA (for protection) + H2SO4 (for esterification)
  • Temperature : 80°C (protection), 110°C (esterification)
  • Yield : 78–82% (estimated from and)

Purification and Isolation Techniques

Distillation Protocols

  • Atmospheric Distillation : Removes excess methanol post-reaction
  • Vacuum Distillation : Isolates this compound at 0.5–1.0 kPa, boiling range 140–150°C

Decolorization and Filtration

  • Activated Carbon : Added post-reaction to adsorb impurities (2–5 wt% of product mass)
  • Filtration : Removes catalyst (e.g., CuBr) and byproducts (e.g., NaCl)

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage Limitation
Fischer Esterification 89–92 4–5 Industrial scalability Acidic conditions risk deprotection
Nucleophilic Substitution 94–95 12–14 High selectivity Requires halogenated precursor
One-Pot Synthesis 78–82 6–8 Reduced isolation steps Lower yield due to competing reactions

Catalyst and Solvent Innovations

Green Catalysts

  • Ionic Liquids : e.g., [BMIM][HSO4], achieving 90% yield at 100°C (analogous to)
  • Enzymatic Catalysis : Lipases (Candida antarctica) for esterification, though slower (48–72 hours)

Solvent Recycling

  • THF Recovery : >95% via rotary evaporation (modeled after)
  • Methanol Reuse : Rectification towers achieve 99% purity for reuse

Industrial-Scale Considerations

Continuous Flow Reactors

  • Throughput : 50–100 kg/day using CSTR systems
  • Cost Analysis :
    • Raw materials: $12–15/kg
    • Energy: $3–4/kg (distillation dominant)

Environmental Impact

  • Waste Reduction : Closed-loop methanol recycling cuts waste by 70%
  • Byproduct Utilization : NaCl from substitution reactions used in water softening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.